REACTION_CXSMILES
|
CC([O-])=O.[Na+].[CH3:6][C:7]1[C:12]([OH:13])=[C:11]([CH:14]=[O:15])[C:10]([CH2:16][OH:17])=[CH:9][N:8]=1.Cl.[BH3-]C#N.[Na+]>O>[CH3:6][C:7]1[N:8]=[CH:9][C:10]([CH2:16][OH:17])=[C:11]([CH:14]=[O:15])[C:12]=1[OH:13] |f:0.1,2.3,4.5|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
Sephadex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
PNA oligomer SEQ ID NO:63 or PNA oligomer SEQ ID NO:64 is treated
|
Type
|
CUSTOM
|
Details
|
further purified in an analytical HPLC column
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |